(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl

TAAR1 CNS Disorders Agonism

Secure this specific (R)-enantiomer to ensure integrity in your TAAR1 modulator and CNS-penetrant candidate research. Using racemic mixtures or different halogen analogs introduces unacceptable variability in LogP, binding kinetics, and metabolic stability. With a calculated LogP of 4.2, this chiral amine scaffold is critical for investigating halogen bonding and species selectivity. Confirm 98% purity and verified stereochemistry for reliable lead optimization.

Molecular Formula C11H16BrClFN
Molecular Weight 296.60 g/mol
Cat. No. B13045092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl
Molecular FormulaC11H16BrClFN
Molecular Weight296.60 g/mol
Structural Identifiers
SMILESCCCCC(C1=C(C=CC=C1Br)F)N.Cl
InChIInChI=1S/C11H15BrFN.ClH/c1-2-3-7-10(14)11-8(12)5-4-6-9(11)13;/h4-6,10H,2-3,7,14H2,1H3;1H/t10-;/m1./s1
InChIKeyYGBGMNCDYXCCCY-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl: Chiral Amine Intermediate for TAAR1-Targeted CNS Drug Discovery


(R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hydrochloride (CAS 2250241-64-4) is an enantiopure chiral amine featuring a 2-bromo-6-fluorophenyl substituent and a pentan-1-amine backbone. This compound is a halogenated aromatic amine and is primarily investigated as a research intermediate for synthesizing modulators of Trace Amine-Associated Receptor 1 (TAAR1) [1], a G-protein coupled receptor implicated in neuropsychiatric disorders [2]. Its distinct (R)-configuration and specific halogenation pattern are critical for structure-activity relationship (SAR) studies and enantioselective synthesis .

Why (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl Cannot Be Replaced by Generic Analogs


Substituting this compound with a generic analog, such as the racemate, the (S)-enantiomer, or a variant with a different halogen substitution pattern, introduces significant risk to experimental reproducibility and data integrity. The stereochemistry at the chiral center dictates interaction with chiral biological targets like TAAR1 [1]. Furthermore, the specific 2-bromo-6-fluoro substitution pattern influences lipophilicity, metabolic stability, and receptor binding kinetics [2]. Even minor changes, such as swapping bromine for chlorine, can alter LogP by over 1 unit, drastically affecting membrane permeability and assay outcomes . Therefore, sourcing the precise (R)-enantiomer is a non-negotiable requirement for rigorous SAR studies and reliable lead optimization.

Quantitative Differentiation: (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl vs. Closest Analogs


TAAR1 Agonist Potency: Enantioselectivity and Species-Specificity

The racemic mixture (CHEMBL4068661) exhibits distinct agonist potencies at human and mouse TAAR1 receptors. While specific (R)-enantiomer data is not publicly disclosed, the observed potency differences between species and the known requirement for enantiopure compounds in chiral environments underscore the critical need for the isolated (R)-form to deconvolute SAR [1]. This data serves as a baseline: substitution with an enantiomerically impure or incorrect stereoisomer could yield confounding results in functional assays.

TAAR1 CNS Disorders Agonism

Lipophilicity (LogP) as a Driver of CNS Penetration and Membrane Permeability

The calculated LogP value for (R)-1-(2-bromo-6-fluorophenyl)pentan-1-amine is 4.2 . In comparison, the corresponding chloro analog ((1R)-1-(2-chloro-6-fluorophenyl)pentylamine) is predicted to have a significantly lower LogP due to the lower atomic volume and polarizability of chlorine versus bromine. This difference is quantitatively meaningful for CNS drug discovery, where optimal LogP values for brain penetration typically range from 2 to 5 [1]. The bromo substituent in the target compound shifts its lipophilicity profile, potentially enhancing blood-brain barrier permeability compared to less lipophilic analogs.

Physicochemical Properties LogP CNS Drug Design

Enantiomeric Purity Specifications: Ensuring Reproducible Asymmetric Synthesis

Commercial vendors supply this compound with a specified chemical purity of 98% . While this is a common specification for research-grade chiral amines, it is the implied enantiomeric excess (ee) inherent in the (R)-nomenclature that is the critical differentiator. For applications like asymmetric catalysis or the synthesis of enantiopure pharmaceuticals, the use of the (R)-enantiomer, as opposed to the racemate or the (S)-form, is mandatory to avoid diastereomeric impurities that can confound biological assays or compromise downstream synthetic yields [1].

Chiral Purity Asymmetric Synthesis Quality Control

Optimal Use Cases for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine HCl in Pharmaceutical R&D


TAAR1 Agonist Lead Optimization and Species Selectivity Profiling

As a direct application of the TAAR1 functional data, this compound serves as a valuable scaffold for medicinal chemists seeking to develop novel TAAR1 agonists. The availability of species-specific EC50 data (human vs. mouse) for the racemic mixture [1] provides a critical baseline for SAR exploration. Researchers can use the enantiopure (R)-form to synthesize focused libraries, aiming to improve human TAAR1 potency beyond the current 4.9 μM benchmark and to understand the structural basis for species selectivity, a known challenge in TAAR1 drug discovery [2].

Chiral Building Block for CNS-Penetrant Pharmaceutical Intermediates

The compound's high calculated LogP (4.2) makes it an ideal starting material for constructing more complex CNS-targeted molecules. Its use in asymmetric synthesis is justified by the need for precise stereochemical control, as described in the purity section. Medicinal chemists can leverage the (R)-configuration to introduce chirality into advanced leads, particularly those aimed at GPCR targets in the central nervous system, where lipophilicity is a key determinant of blood-brain barrier penetration.

Halogen-Bonding Studies and Physicochemical Property Optimization

The presence of both bromine and fluorine atoms in an ortho relationship provides a unique platform for investigating halogen bonding interactions and their impact on target binding and pharmacokinetics. Researchers can use this compound in comparative studies with the chloro-analog (estimated lower LogP) or meta/para-substituted isomers to quantify the effect of halogen type and position on key parameters like metabolic stability, solubility, and off-target binding profiles. This supports rational design strategies in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(2-Bromo-6-fluorophenyl)pentan-1-amine hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.